N-(4-Chloropyridin-2-yl)pivalamide: A Comprehensive Technical Guide for Researchers
N-(4-Chloropyridin-2-yl)pivalamide: A Comprehensive Technical Guide for Researchers
CAS Number: 188577-70-0
Introduction
N-(4-Chloropyridin-2-yl)pivalamide is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pivalamide group attached to a chloropyridine core, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of N-(4-Chloropyridin-2-yl)pivalamide, including its chemical and physical properties, a detailed synthesis protocol, potential applications in drug development, and essential safety information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(4-Chloropyridin-2-yl)pivalamide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 188577-70-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2] |
| Molecular Weight | 212.68 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Synthesis of N-(4-Chloropyridin-2-yl)pivalamide
The synthesis of N-(4-Chloropyridin-2-yl)pivalamide is typically achieved through the acylation of 2-amino-4-chloropyridine with pivaloyl chloride. This reaction is a standard and efficient method for the formation of an amide bond.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from readily available precursors.
Caption: Synthetic workflow for N-(4-Chloropyridin-2-yl)pivalamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-chloropyridine (Precursor)
The precursor, 2-amino-4-chloropyridine, can be synthesized via several reported methods. A common route involves the nitration of 2-chloropyridine followed by reduction.
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Materials: 2-Chloropyridine, fuming nitric acid, sulfuric acid, iron powder, acetic acid, sodium bicarbonate, ethyl acetate, anhydrous magnesium sulfate.
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Procedure:
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To a stirred solution of sulfuric acid, slowly add 2-chloropyridine at a controlled temperature (typically below 10 °C).
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Add fuming nitric acid dropwise while maintaining the low temperature.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently to facilitate the nitration.
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Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the 2-chloro-4-nitropyridine intermediate.
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Filter, wash with water, and dry the intermediate.
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Suspend the 2-chloro-4-nitropyridine in a mixture of acetic acid and water.
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Add iron powder portion-wise and heat the mixture to reflux to effect the reduction of the nitro group.
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After the reaction is complete, cool the mixture, filter to remove excess iron, and neutralize the filtrate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-chloropyridine.
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Step 2: Synthesis of N-(4-Chloropyridin-2-yl)pivalamide
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Materials: 2-Amino-4-chloropyridine, pivaloyl chloride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Procedure:
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Dissolve 2-amino-4-chloropyridine in the chosen aprotic solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Add the base to the solution.
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Cool the mixture in an ice bath.
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Slowly add pivaloyl chloride dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure N-(4-Chloropyridin-2-yl)pivalamide.
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Applications in Drug Discovery and Development
While specific biological activity data for N-(4-Chloropyridin-2-yl)pivalamide is not extensively published in peer-reviewed literature, its structural components are prevalent in a variety of biologically active molecules, suggesting its potential as a valuable building block or lead compound in drug discovery.
The substituted pyridine ring is a common feature in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminopyridine scaffold, in particular, is known to interact with the hinge region of the ATP-binding pocket of many kinases. Therefore, N-(4-Chloropyridin-2-yl)pivalamide and its derivatives are logical candidates for screening against various kinase targets.
Furthermore, the pivaloyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and cell permeability. The bulky tert-butyl group can sterically hinder enzymatic degradation, potentially leading to a longer half-life in vivo.
Potential Therapeutic Areas:
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Oncology: As a potential kinase inhibitor, this compound could be explored for its efficacy in various cancers where specific kinases are overexpressed or mutated.
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Inflammatory Diseases: Kinase pathways are also central to inflammatory responses, making this scaffold a candidate for the development of anti-inflammatory drugs.
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Neurological Disorders: Certain kinases are implicated in the pathophysiology of neurodegenerative diseases, opening another avenue for investigation.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult available safety data for structurally similar molecules.
Conclusion
N-(4-Chloropyridin-2-yl)pivalamide is a chemical compound with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its possession of a privileged scaffold for kinase inhibition make it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safety considerations to aid researchers in their exploration of this promising molecule. Further biological evaluation is warranted to fully elucidate its therapeutic potential.
